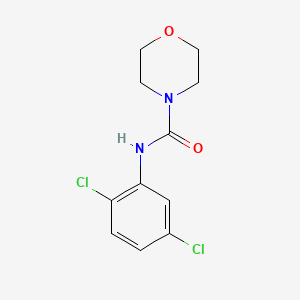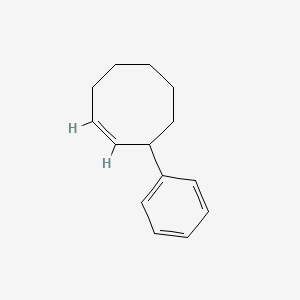![molecular formula C15H12ClF3N2O B11954406 1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)
1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-chloro-4-methylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization, filtration, and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea: Lacks the chloro group, potentially affecting its reactivity and applications.
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical properties and potential applications. These structural features may enhance its stability, reactivity, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H12ClF3N2O |
|---|---|
Molekulargewicht |
328.71 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H12ClF3N2O/c1-9-6-7-10(8-12(9)16)20-14(22)21-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
InChI-Schlüssel |
BNJNWLHNGDJJAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


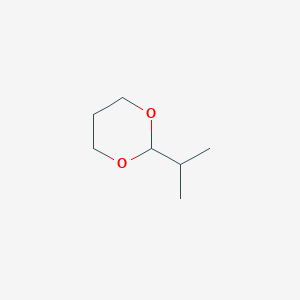

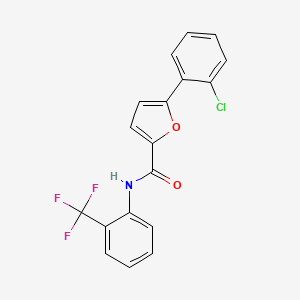
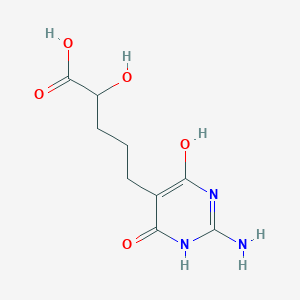
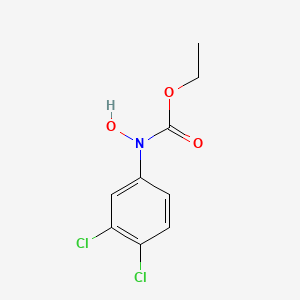
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)
![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)

